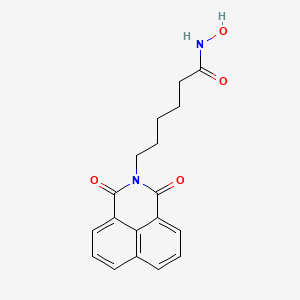
Scriptaid
Vue d'ensemble
Description
Scriptaid est un composé connu pour son rôle d'inhibiteur de l'histone désacétylase. Il a été l'un des premiers composés découverts par criblage à haut débit pour agir sur cette cible . Les inhibiteurs de l'histone désacétylase sont importants dans la régulation de l'expression génique, ce qui fait de this compound un outil précieux dans divers domaines de la recherche scientifique .
Applications De Recherche Scientifique
Scriptaid a un large éventail d'applications en recherche scientifique. Il a été utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber les histones désacétylases, qui jouent un rôle dans la régulation de l'expression génique dans les cellules cancéreuses . De plus, this compound s'est avéré protéger contre les lésions cérébrales traumatiques en modulant les voies PTEN et AKT . Il est également utilisé dans le clonage et la recherche sur la régulation du métabolisme .
Mécanisme d'action
This compound exerce ses effets en inhibant les histones désacétylases. Cette inhibition conduit à l'accumulation d'histones acétylées, ce qui peut affecter l'expression génique . Les cibles moléculaires de this compound comprennent les histones désacétylases, et les voies impliquées comprennent les voies PTEN et AKT .
Mécanisme D'action
Target of Action
Scriptaid primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation .
Mode of Action
As an HDAC inhibitor , this compound interacts with its targets by inhibiting the deacetylation process . This inhibition leads to an increase in acetylation levels of histones, thereby influencing gene expression. The altered gene expression can result in various downstream effects, including cell cycle arrest and apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to modulate the PTEN and AKT pathways, which are involved in cell survival and growth . By influencing these pathways, this compound can have significant effects on cellular processes such as cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound in mice is nonlinear. It is cleared rapidly at low doses and slowly at higher doses . This compound is found to distribute in several tissues, including the spleen and kidneys . .
Result of Action
This compound’s action results in a variety of molecular and cellular effects. It has been shown to reduce neurological deficits, brain atrophy, and white matter injury in a dose-dependent manner in a mouse model of intracranial hemorrhage . Additionally, this compound can decrease the expression of pro-inflammatory cytokines IL1β and TNFα, as well as iNOS, after intracranial hemorrhage .
Analyse Biochimique
Biochemical Properties
Scriptaid functions as an anticancer agent in many different types of tumors, including hepatocellular carcinoma (HCC) . It interacts with histone deacetylases (HDACs), which are usually dysregulated in cancers . This compound’s interaction with HDACs leads to elevated global H3Ac levels .
Cellular Effects
This compound has been shown to decrease HCC cell proliferation and induce cell cycle G2/M-phase arrest in a dose-dependent manner . It also triggers HCC cell death via transcriptional activation of p21 . In the context of traumatic brain injury, this compound has been shown to elicit a dose-dependent decrease in lesion size and a concomitant attenuation in motor and cognitive deficits .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of HDACs . This inhibition leads to an increase in acetylation levels, which can affect gene expression . In addition, this compound treatment has been shown to inhibit the expression of p53 at the mRNA level in multiple myeloma cell lines .
Temporal Effects in Laboratory Settings
This compound shows robust antitumor activity against HCC over time . It has been shown to reduce the weights and volumes of HCC cell-line HepG2 primary tumors .
Dosage Effects in Animal Models
This compound has been shown to have a dose-dependent effect in animal models of traumatic brain injury . Protection was achieved even when treatment was delayed to 12 hours post-injury .
Metabolic Pathways
It is known to interact with HDACs, which play a role in regulating gene expression and could therefore affect various metabolic pathways .
Transport and Distribution
Given its effects on cellular processes such as cell proliferation and cell cycle progression, it is likely that it is transported to the nucleus where it interacts with HDACs .
Subcellular Localization
This compound likely localizes to the nucleus given its interaction with HDACs, which are nuclear enzymes
Méthodes De Préparation
Scriptaid peut être préparé sous forme de solution mère à 100 mg/ml dans du diméthylsulfoxyde (DMSO). Avant utilisation, le composé est dilué dans une solution saline stérile, chauffé à ébullition pour une dissolution complète, puis refroidi à la température du corps ou moins avant l'administration intrapéritonéale . Les solutions sont fraîchement préparées pour chaque expérience .
Analyse Des Réactions Chimiques
Scriptaid subit diverses réactions chimiques, principalement en raison de son rôle d'inhibiteur de l'histone désacétylase. Il interagit avec les histones désacétylases, ce qui conduit à l'inhibition de ces enzymes. Cette inhibition entraîne l'accumulation d'histones acétylées, ce qui peut affecter l'expression génique . Les réactifs courants utilisés dans ces réactions comprennent le diméthylsulfoxyde (DMSO) et la solution saline . Les principaux produits formés à partir de ces réactions sont les histones acétylées .
Comparaison Avec Des Composés Similaires
Scriptaid est similaire à d'autres inhibiteurs de l'histone désacétylase tels que la vorinostat . This compound a été l'un des premiers composés découverts pour agir sur cette cible par criblage à haut débit . D'autres composés similaires comprennent la trichostatine A et le 4MS, qui inhibent également les histones désacétylases mais peuvent avoir des profils de sélectivité et d'efficacité différents .
Propriétés
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDYUFSDZATMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274458 | |
| Record name | scriptaid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287383-59-9 | |
| Record name | Scriptaid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scriptaid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17053 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | scriptaid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCRIPTAID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


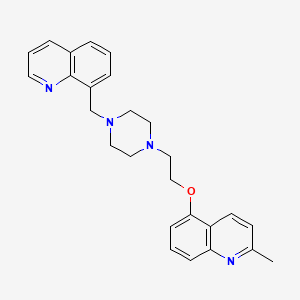
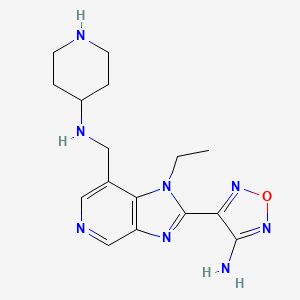
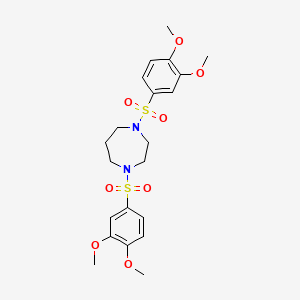
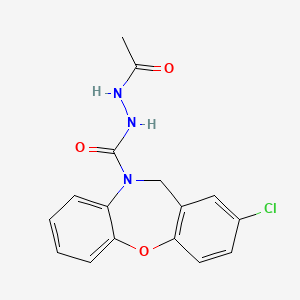
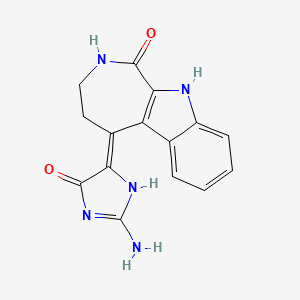
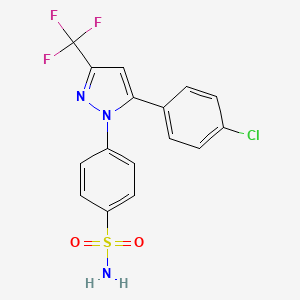
![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)
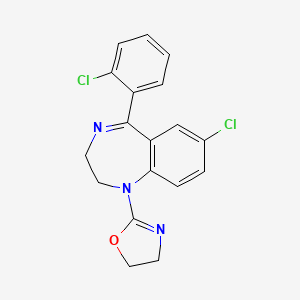
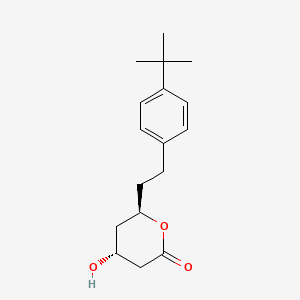

![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)
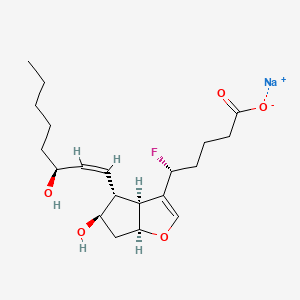
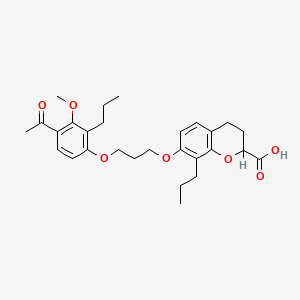
![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)
